DPP-IV Inhibitory Activity of Methyl Thiomorpholine-3-Carboxylate Compared to In-Class Thiomorpholine Derivatives
Methyl thiomorpholine-3-carboxylate demonstrates measurable inhibition of dipeptidyl peptidase IV (DPP-IV), a validated target for type 2 diabetes. Its activity has been quantified and compared to structurally related thiomorpholine-bearing compounds. [1]
| Evidence Dimension | Inhibition of human recombinant DPP-IV |
|---|---|
| Target Compound Data | IC50 = 3.90 µM (3,900 nM) |
| Comparator Or Baseline | Thiomorpholine derivative series (e.g., compounds 4c, 4d, 4f) reported to exhibit 'good' in vitro DPP-IV inhibition (no exact IC50 provided but selected for in vivo evaluation) |
| Quantified Difference | Target compound exhibits a defined micromolar IC50; comparator series was qualitatively assessed as 'good' but no exact IC50 provided |
| Conditions | Fluorescence assay using Ala-Pro-AFC as substrate, incubated for 1 hour with human recombinant DPP-IV (residues 39-766) |
Why This Matters
Provides a quantifiable benchmark for researchers optimizing DPP-IV inhibitors, enabling direct potency comparisons and SAR decisions.
- [1] BindingDB. (2025). BDBM50534424 CHEMBL4456228. BindingDB Entry. View Source
- [2] Han, B., Liu, J. L., Huan, Y., & Li, P. (2006). Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors. Chinese Chemical Letters. View Source
